molecular formula C15H16ClN3O3 B6693216 2-(4-chlorophenyl)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid

2-(4-chlorophenyl)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid

Cat. No.: B6693216
M. Wt: 321.76 g/mol
InChI Key: GDZFIVYSLPOWKD-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid is a synthetic organic compound that belongs to the class of substituted butanoic acids This compound is characterized by the presence of a chlorophenyl group, a pyrazole ring, and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: Starting from a suitable precursor, such as 3-methyl-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions.

    Introduction of the chlorophenyl group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.

    Coupling with butanoic acid: The final step involves coupling the chlorophenyl-pyrazole intermediate with butanoic acid under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Interference with signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-2-[(1H-pyrazole-3-carbonyl)amino]butanoic acid
  • 2-(4-chlorophenyl)-2-[(5-methyl-1H-pyrazole-4-carbonyl)amino]butanoic acid

Uniqueness

2-(4-chlorophenyl)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid is unique due to the specific positioning of the methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3/c1-3-15(14(21)22,10-4-6-11(16)7-5-10)17-13(20)12-8-9(2)18-19-12/h4-8H,3H2,1-2H3,(H,17,20)(H,18,19)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZFIVYSLPOWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)(C(=O)O)NC(=O)C2=NNC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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